molecular formula C18H26N6O B10980362 {1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone

{1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone

Cat. No. B10980362
M. Wt: 342.4 g/mol
InChI Key: PYEYMAFDZRQNDX-UHFFFAOYSA-N
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Description

{1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the piperidine and pyrrolidine groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyridazine core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone stands out due to its unique combination of structural features, which confer specific chemical and biological properties not commonly found in other compounds

properties

Molecular Formula

C18H26N6O

Molecular Weight

342.4 g/mol

IUPAC Name

[1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H26N6O/c1-13(2)17-20-19-15-5-6-16(21-24(15)17)22-11-7-14(8-12-22)18(25)23-9-3-4-10-23/h5-6,13-14H,3-4,7-12H2,1-2H3

InChI Key

PYEYMAFDZRQNDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCCC4

Origin of Product

United States

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